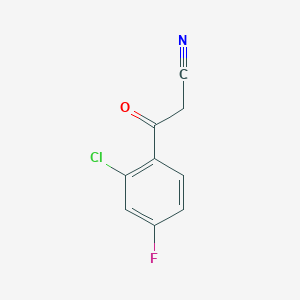

2-Chloro-4-fluorobenzoylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-4-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOTWPYHVPCPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257390 | |

| Record name | 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-68-3 | |

| Record name | 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-β-oxobenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 2-Chloro-4-fluorobenzoylacetonitrile Core

The primary strategies for synthesizing the 2-Chloro-4-fluorobenzoylacetonitrile core revolve around the formation of the β-ketonitrile group attached to the appropriately substituted benzene (B151609) ring. This typically involves the synthesis of a key precursor, 4-fluorobenzoylacetonitrile (B105857), followed by modifications, or the use of a pre-halogenated starting material.

4-Fluorobenzoylacetonitrile is a critical intermediate in the synthesis of various pharmaceutical and agricultural chemicals. chemimpex.com Its synthesis has been a focus of chemical research, with several established methods for its preparation.

A prevalent method for synthesizing 4-fluorobenzoylacetonitrile involves the Claisen-type condensation of an ester of 4-fluorobenzoic acid with acetonitrile (B52724). chemicalbook.comgoogle.com This reaction is facilitated by a strong base, which deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the carbonyl group of the ester.

A common procedure uses methyl 4-fluorobenzoate (B1226621) and acetonitrile in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS). chemicalbook.comresearchgate.netkorea.ac.kr The reaction is typically performed in an organic solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity. chemicalbook.com One patented method reports that using an alkali metal as the base with acetonitrile serving as both reactant and solvent can achieve yields of over 93% and product purity exceeding 99%, effectively avoiding common impurities like 4-methoxy-benzoylacetonitrile. google.com Flow reaction systems have also been developed for the synthesis of benzoylacetonitriles from amides and acetonitrile, demonstrating good yields under optimized temperature and time conditions. korea.ac.krbohrium.com

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-fluorobenzoate, Acetonitrile | Sodium bis(trimethylsilyl)amide (NaHMDS) | Toluene/THF | -5 to +5 °C | 83% | chemicalbook.com |

| Methyl 4-fluorobenzoate, Acetonitrile | Alkali Metal | Acetonitrile | Not specified | >93% | google.com |

| N,N-dimethylbenzamide, Acetonitrile | Lithium bis(trimethylsilyl)amide (LiHMDS) | THF (Flow system) | 75 °C | Good yields | korea.ac.krbohrium.com |

The starting point for the synthesis of 4-fluorobenzoylacetonitrile is often 4-fluorobenzoic acid. However, the carboxylic acid itself is generally not reactive enough for direct condensation with acetonitrile. Therefore, it is typically converted into a more reactive derivative, such as an ester (e.g., methyl 4-fluorobenzoate) or an acyl chloride. google.comglobalscientificjournal.com The esterification of 4-fluorobenzoic acid can be accomplished by reacting it with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid, followed by refluxing the mixture. globalscientificjournal.com

Alternative approaches have also been developed. One patent describes a method where fluorobenzene (B45895) is reacted with malononitrile (B47326) in the presence of trifluoromethanesulfonic acid to produce 4-fluorobenzoylacetonitrile. google.com This method provides a different pathway that avoids the initial preparation of a benzoic acid derivative.

The direct chlorination of the 4-fluorobenzoylacetonitrile scaffold is not the preferred industrial route for synthesizing 2-Chloro-4-fluorobenzoylacetonitrile. Instead, the synthesis typically begins with a precursor that already contains the 2-chloro-4-fluoro substitution pattern on the benzene ring.

A common strategy involves starting with 2-chloro-4-fluoroaniline (B1295073) or 2-chloro-4-aminobenzonitrile. patsnap.comgoogle.com For example, 2-chloro-4-fluoroaniline can undergo a Sandmeyer-type reaction. This process involves diazotization of the amino group with a nitrite (B80452) source (like sodium nitrite) in an acidic medium, followed by a reaction with a cyanide source (like cuprous cyanide) to yield 2-chloro-4-fluorobenzonitrile (B42565). google.com This intermediate is then hydrolyzed under acidic or basic conditions to produce 2-chloro-4-fluorobenzoic acid. patsnap.comgoogle.com This acid can then be converted to an acyl chloride or ester and condensed with acetonitrile, as described previously, to yield the final product, 2-Chloro-4-fluorobenzoylacetonitrile. This multi-step sequence ensures precise placement of the chloro and fluoro substituents on the aromatic ring.

Approaches to 4-Fluorobenzoylacetonitrile Derivatives as Key Precursors

Mechanistic Investigations of 2-Chloro-4-fluorobenzoylacetonitrile Synthesis

The synthesis of 2-Chloro-4-fluorobenzoylacetonitrile involves several key reaction mechanisms. The formation of the benzoylacetonitrile (B15868) core via the condensation of an ester with acetonitrile proceeds through a Claisen condensation mechanism. The process is initiated by a strong base abstracting an acidic α-proton from acetonitrile, generating a highly nucleophilic carbanion (⁻CH₂CN). This carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the 2-chloro-4-fluorobenzoic acid derivative (e.g., methyl 2-chloro-4-fluorobenzoate). This addition forms a tetrahedral intermediate, which subsequently collapses, eliminating the alkoxy group (e.g., methoxide) and yielding the β-ketonitrile product, 2-Chloro-4-fluorobenzoylacetonitrile.

For the synthesis of the chlorinated precursor, 2-chloro-4-fluorobenzonitrile, from 2-chloro-4-fluoroaniline, the mechanism is that of the Sandmeyer reaction. This begins with the diazotization of the primary aromatic amine. In the presence of a strong acid (like HCl) and a nitrite (like NaNO₂), the amine is converted into a diazonium salt (-N₂⁺Cl⁻). This diazonium group is an excellent leaving group (N₂ gas). In the subsequent step, the diazonium salt is treated with a copper(I) cyanide salt. The copper catalyst facilitates the replacement of the diazonium group with a cyanide group through a radical or organocopper intermediate, resulting in the formation of 2-chloro-4-fluorobenzonitrile.

Chemical Transformations and Derivatization

Nucleophilic Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile moiety in 2-Chloro-4-fluorobenzoylacetonitrile is particularly reactive due to the presence of an adjacent carbonyl group. The α-protons on the methylene (B1212753) carbon are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the nitrile group itself can act as an electrophile. Nucleophiles can add across the carbon-nitrogen triple bond, often initiating cyclization cascades when a suitable second nucleophilic site is present in the attacking reagent. A common example is the reaction with binucleophiles like hydroxylamine (B1172632) or hydrazine (B178648), which typically proceeds through initial attack at the carbonyl carbon followed by condensation with the nitrile group, or vice-versa, to form five- or six-membered heterocyclic rings. For instance, the treatment of β-ketonitriles with hydroxylamine is a well-established method for the synthesis of 3-aminoisoxazoles. nih.gov

Electrophilic Aromatic Substitution Patterns on the Fluorophenyl Ring

The phenyl ring of 2-Chloro-4-fluorobenzoylacetonitrile is substituted with two halogen atoms (chloro and fluoro) and a benzoylacetonitrile (B15868) group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Halogen Substituents (Cl and F): Both chlorine and fluorine are ortho, para-directing groups. youtube.com This is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks the ortho or para positions. uci.edu However, due to their high electronegativity, they are also deactivating, meaning they withdraw electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene (B151609). researchgate.net

Benzoylacetonitrile Substituent: The -(CO)CH₂CN group is a meta-directing and strongly deactivating group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho and para positions.

When these effects are combined, the regiochemical outcome of an EAS reaction can be complex. The powerful deactivating nature of the benzoylacetonitrile group significantly reduces the reactivity of the aromatic ring. Any substitution that does occur would be directed by the interplay of the substituents. The ortho, para-directing influence of the halogens competes with the meta-directing influence of the keto-nitrile side chain. Given the strong deactivation by the side chain, forcing conditions would be required for substitution, and the reaction may yield a mixture of products or fail to proceed efficiently.

Halogen-Directed Reactivity and Functional Group Interconversions

The chlorine and fluorine atoms on the aromatic ring can be targets for nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing benzoylacetonitrile group. The chlorine atom, being a better leaving group than fluorine in many SNAr reactions, is the more likely site of substitution.

Functional group interconversions can modify the ketone or nitrile moieties. ub.eduvanderbilt.edu

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (-(CH₂)₂NH₂) using stronger reducing agents like LiAlH₄ or through catalytic hydrogenation. vanderbilt.edu

Hydrolysis of the Nitrile: Acidic or basic hydrolysis of the nitrile group can convert it into a carboxylic acid or a primary amide, respectively.

These transformations provide access to a new range of derivatives with altered chemical properties and potential applications.

Cyclization Reactions Utilizing 2-Chloro-4-fluorobenzoylacetonitrile as a Building Block

2-Chloro-4-fluorobenzoylacetonitrile is an excellent precursor for the synthesis of various heterocyclic systems due to its 1,3-dicarbonyl-like reactivity. The ketone and nitrile groups are suitably positioned to react with binucleophiles to form five- or six-membered rings.

Synthesis of Pyrazoles: The reaction of β-ketonitriles with hydrazine and its derivatives is a fundamental method for constructing the pyrazole (B372694) ring. mdpi.com The reaction of 2-Chloro-4-fluorobenzoylacetonitrile with hydrazine hydrate (B1144303) would be expected to yield 5-amino-3-(2-chloro-4-fluorophenyl)-1H-pyrazole. The general mechanism involves the initial condensation of hydrazine with the ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the nitrile carbon, leading to cyclization and formation of the aminopyrazole. nih.govolemiss.edu

Synthesis of Isoxazoles: Isoxazoles can be synthesized by the condensation of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine. nih.gov Specifically, the reaction of 2-Chloro-4-fluorobenzoylacetonitrile with hydroxylamine hydrochloride would lead to the formation of 5-amino-3-(2-chloro-4-fluorophenyl)isoxazole. This transformation is a cornerstone in heterocyclic chemistry for accessing the isoxazole (B147169) scaffold. nih.gov

Synthesis of Pyrimidines: Pyrimidines are commonly synthesized by the condensation of a three-carbon unit with an amidine, urea, or guanidine (B92328). bu.edu.egresearchgate.net 2-Chloro-4-fluorobenzoylacetonitrile can serve as the three-carbon component. For example, condensation with guanidine could yield 2,4-diamino-6-(2-chloro-4-fluorophenyl)pyrimidine, a structure with potential biological significance. The reaction proceeds by forming a six-membered ring through sequential condensation and cyclization steps. nanobioletters.com

Table 1: Potential Heterocyclic Products from 2-Chloro-4-fluorobenzoylacetonitrile

| Reactant | Resulting Heterocycle | Core Structure Formed |

|---|---|---|

| Hydrazine | 5-Amino-3-(2-chloro-4-fluorophenyl)-1H-pyrazole | Pyrazole |

| Hydroxylamine | 5-Amino-3-(2-chloro-4-fluorophenyl)isoxazole | Isoxazole |

| Guanidine | 2,4-Diamino-6-(2-chloro-4-fluorophenyl)pyrimidine | Pyrimidine (B1678525) |

Spectroscopic and Structural Elucidation in Academic Investigations

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods provide a detailed picture of the molecular framework of 2-Chloro-4-fluorobenzoylacetonitrile, from the connectivity of atoms to the nature of the functional groups present.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom. For a similar structure, 2-chloro-4-fluorotoluene (B151448), the aromatic protons appear in the range of δ 6.8-7.2 ppm. chemicalbook.com The methylene protons adjacent to the carbonyl and cyano groups in 2-Chloro-4-fluorobenzoylacetonitrile would be expected to appear as a singlet in the range of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180-200 ppm. The carbon of the cyano group would likely appear around δ 115-120 ppm. The aromatic carbons would show a range of chemical shifts influenced by the chloro and fluoro substituents. For instance, in 2-chloro-4-fluorobenzoic acid, the aromatic carbons resonate between δ 115-165 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4-fluorobenzoylacetonitrile

| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |

| Carbonyl (C=O) | 185 - 195 | Deshielding effect of the oxygen atom. |

| Methylene (CH₂) | 40 - 50 | Influence of adjacent carbonyl and cyano groups. |

| Cyano (C≡N) | 115 - 120 | Characteristic chemical shift for nitriles. |

| Aromatic C-Cl | 130 - 140 | Effect of the chlorine substituent. |

| Aromatic C-F | 160 - 165 (d) | Strong deshielding and C-F coupling. |

| Other Aromatic C | 115 - 135 | Varied electronic environments. |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 2-Chloro-4-fluorobenzoylacetonitrile (C₉H₅ClFNO), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Due to the presence of chlorine, the isotopic pattern of the molecular ion peak would be characteristic, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would likely involve the loss of small molecules such as CO, CN, and HCl, providing further structural information. For the related compound 2-chloro-4-fluorobenzonitrile (B42565), the molecular weight is 155.557 g/mol . nist.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of 2-Chloro-4-fluorobenzoylacetonitrile is expected to show strong absorption bands for the carbonyl (C=O) and cyano (C≡N) groups. The C=O stretching vibration typically appears in the region of 1680-1700 cm⁻¹. The C≡N stretching vibration is expected around 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C-Cl and C-F stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). The gas-phase IR spectrum of the related 2-chloro-4-fluorobenzonitrile is available in the NIST Chemistry WebBook. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N bond, being highly polarizable, would be expected to show a strong signal in the Raman spectrum. Aromatic ring vibrations would also be prominent. For 2-chlorobenzonitrile, Raman spectral data is available and can be used as a reference. chemicalbook.com

Interactive Data Table: Expected Vibrational Frequencies for 2-Chloro-4-fluorobenzoylacetonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |

| Cyano (C≡N) | Stretching | 2220 - 2260 | FTIR, Raman |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | FTIR |

| Aromatic C=C | Stretching | 1450 - 1600 | FTIR, Raman |

| C-F | Stretching | 1000 - 1400 | FTIR |

| C-Cl | Stretching | 600 - 800 | FTIR |

X-ray Crystallographic Analysis of Related Fluorinated Benzoyl and Acetonitrile (B52724) Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Chloro-4-fluorobenzoylacetonitrile has not been reported, analysis of related structures provides insight into its likely solid-state conformation.

Studies on benzoylacetone (B1666692) and other benzoyl derivatives reveal that the benzoyl group is often planar, with the plane of the phenyl ring and the carbonyl group being nearly coplanar to maximize conjugation. researchgate.net In the solid state, molecules of this type often pack in a way that maximizes intermolecular interactions, such as dipole-dipole interactions and π-stacking of the aromatic rings. The presence of the halogen atoms would also influence the crystal packing through halogen bonding. The crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, for example, shows a triclinic crystal system with specific unit cell parameters. mdpi.com

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations for Electronic Structure Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, characterizing the molecule's electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. chemrxiv.org

For a related but structurally simpler compound, 2-Chloro-4-fluorobenzonitrile (B42565) , quantum mechanical calculations have shown that the analysis of HOMO and LUMO energies indicates that charge transfer occurs within the molecule. nih.gov For 2-Chloro-4-fluorobenzoylacetonitrile, it is expected that the HOMO would be localized primarily on the substituted benzene (B151609) ring, which is rich in π-electrons. The LUMO would likely be distributed across the electron-withdrawing benzoyl and acetonitrile (B52724) moieties. The energy gap would quantify the molecule's susceptibility to electronic transitions and reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. fishersci.ca It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are color-coded, typically with red indicating regions of negative potential (high electron density) and blue indicating areas of positive potential (electron deficiency).

An MEP map for 2-Chloro-4-fluorobenzoylacetonitrile would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. These sites represent the most likely points for electrophilic attack. The fluorine and chlorine atoms would also contribute to negative potential regions. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the benzene ring and the methylene (B1212753) group, indicating susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations often focus on a static, energy-minimized structure, molecules are dynamic entities that exhibit a range of conformations. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and dynamics. uni.lu

Specific MD simulation studies for 2-Chloro-4-fluorobenzoylacetonitrile have not been reported in the surveyed literature. However, such a study would be invaluable for understanding its conformational landscape. Key insights would include the rotational freedom around the single bonds of the acetylacetonitrile chain. The simulation could reveal the preferred dihedral angles between the phenyl ring and the carbonyl group, as well as the flexibility of the linker to the nitrile group. This information is crucial for understanding how the molecule might interact with other molecules, such as binding to a receptor active site, as its shape can adapt to its environment.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict the most probable sites of chemical reactions and even map out entire reaction pathways. This is achieved by analyzing the electronic properties derived from quantum calculations and by modeling the transition states of potential reactions.

Based on the electronic structure of 2-Chloro-4-fluorobenzoylacetonitrile, several reactive sites can be predicted:

Nucleophilic Attack: The carbonyl carbon is highly electrophilic due to the electron-withdrawing oxygen atom and is a prime target for nucleophiles.

Electrophilic Attack: The electron-rich regions identified by MEP, namely the carbonyl oxygen and nitrile nitrogen, are susceptible to attack by electrophiles.

Acidity: The methylene hydrogens located between the carbonyl and nitrile groups are acidic and can be deprotonated by a base to form a stable enolate. This enolate is a key reactive intermediate for alkylation and condensation reactions.

Aromatic Substitution: The substituted benzene ring can undergo further electrophilic or nucleophilic aromatic substitution, with the existing chloro and fluoro groups directing the position of the incoming substituent.

Computational modeling of transition state energies would allow for a comparison of the activation barriers for these different potential reactions, thereby predicting the most favorable reaction pathway under specific conditions.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Analysis in a Chemical Research Context

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial physicochemical descriptors, particularly in the fields of medicinal chemistry and materials science. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of properties like membrane permeability. LogP is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) versus a polar one (water).

These properties are readily calculated using cheminformatics software and are essential for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While no experimentally determined values for 2-Chloro-4-fluorobenzoylacetonitrile are published, computational predictions can be made based on its structure.

Table 1: Predicted Physicochemical Properties of 2-Chloro-4-fluorobenzoylacetonitrile

| Property | Predicted Value | Significance in Chemical Research |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | Predicts transport properties such as cell permeability and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. |

| Lipophilicity (LogP) | Not available | Indicates the balance between hydrophilicity and lipophilicity. Affects solubility, absorption, and interaction with biological targets. Computational models are used for prediction. |

Hydrogen Bond Acceptor/Donor Counts and Rotatable Bonds Analysis

The ability of a molecule to form hydrogen bonds is fundamental to its interactions in biological and chemical systems. The number of hydrogen bond donors (typically N-H or O-H groups) and acceptors (typically nitrogen or oxygen atoms) is a key determinant of solubility and binding affinity. The number of rotatable bonds is a measure of molecular flexibility, which influences conformational entropy and binding.

For 2-Chloro-4-fluorobenzoylacetonitrile, these values can be determined directly from its two-dimensional structure.

Table 2: Molecular Properties of 2-Chloro-4-fluorobenzoylacetonitrile

| Property | Count | Significance in Chemical Research |

| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogen atoms bonded to highly electronegative atoms (N, O) and thus cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and the nitrile nitrogen can both accept hydrogen bonds, influencing solubility in protic solvents and potential intermolecular interactions. |

| Rotatable Bond Count | 2 | The two single bonds in the linker between the phenyl ring and the nitrile group allow for conformational flexibility, which can be important for fitting into binding sites. |

Applications As a Synthetic Intermediate

Role in the Synthesis of Nitrogen-Containing Heterocycles

The β-ketonitrile functional group is a well-established and powerful precursor for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org This reactivity stems from the 1,3-dicarbonyl-like nature of the molecule, which makes it an ideal substrate for condensation reactions with binucleophilic reagents. One well-known β-ketonitrile, benzoylacetonitrile (B15868), is widely used as a starting material for building heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org

This synthetic utility can be directly extended to 2-Chloro-4-fluorobenzoylacetonitrile for the creation of substituted heterocycles:

Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of aminopyrazoles. The process involves the initial condensation of hydrazine with the ketone, followed by intramolecular cyclization and dehydration. This method is a straightforward route to producing pyrazoles bearing the 2-chloro-4-fluorophenyl substituent, a scaffold of interest in medicinal chemistry. man.ac.ukresearchgate.net

Pyrimidines: Condensation with amidines, urea, or thiourea (B124793) provides access to pyrimidine (B1678525) derivatives. This cyclocondensation is a fundamental method for constructing the pyrimidine ring, a core structure in many biologically active compounds. lcpo.fr

The presence of the chloro and fluoro substituents on the phenyl ring is retained during these cyclization reactions, yielding heterocyclic products that are pre-decorated with these important functional groups.

Contributions to the Synthesis of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov 2-Chloro-4-fluorobenzoylacetonitrile serves as an important building block, or synthon, for introducing the 2-chloro-4-fluorophenyl moiety into larger, more complex molecular architectures.

The reactivity of the β-ketonitrile group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions enable chemists to elaborate the structure, building complex fluorinated molecules from a readily available starting material. The compound is, therefore, a key contributor to the synthesis of novel fluorinated compounds that are evaluated for a range of applications.

| Functional Group | Type of Reaction | Resulting Structure |

|---|---|---|

| β-Ketonitrile | Condensation with Hydrazines | Substituted Pyrazoles |

| β-Ketonitrile | Condensation with Amidines/Urea | Substituted Pyrimidines |

| Aromatic Ring | Nucleophilic Aromatic Substitution (under certain conditions) | Further functionalized phenyl derivatives |

| Entire Molecule | Building block in multi-step synthesis | Complex Fluorinated Molecules |

Advanced Pharmaceutical Intermediate Applications

The 2-chloro-4-fluorophenyl structural motif is found in a number of active pharmaceutical ingredients (APIs). Consequently, 2-Chloro-4-fluorobenzoylacetonitrile is a highly relevant intermediate for the synthesis of new drug candidates.

Blonanserin is an atypical antipsychotic drug used for the treatment of schizophrenia. The synthesis of this complex molecule relies on key intermediates. A closely related analog, 4-fluorobenzoylacetonitrile (B105857), is a documented precursor for a crucial intermediate in the synthesis of Blonanserin. researchgate.net In this established pathway, 4-fluorobenzoylacetonitrile is reacted with cyclooctanone (B32682) in a cyclocondensation reaction to form 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one. researchgate.net

Given this precedent, 2-Chloro-4-fluorobenzoylacetonitrile is a logical and direct precursor for the synthesis of novel, chlorinated analogs of Blonanserin. Such analogs are of significant interest in drug discovery programs, where systematic structural modifications are made to parent drug molecules to explore structure-activity relationships (SAR) and potentially discover compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Beyond its potential role in developing Blonanserin analogs, the utility of 2-Chloro-4-fluorobenzoylacetonitrile extends to other areas of pharmaceutical research. The related compound, 2-chloro-4-fluorobenzonitrile (B42565), is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. google.com This highlights the importance of the 2-chloro-4-fluorophenyl scaffold in medicinal chemistry. As a more functionalized building block, 2-Chloro-4-fluorobenzoylacetonitrile provides a more advanced starting point for the synthesis of complex drug targets incorporating this key structural moiety.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, 2-Chloro-4-fluorobenzoylacetonitrile is a valuable intermediate in the agrochemical industry. Many modern herbicides and pesticides are complex, halogenated aromatic compounds. The search results indicate that related compounds are used in the production of crop protection agents. google.com

For instance, the hydrolysis of the related compound 2-chloro-4-fluorobenzonitrile yields 2-chloro-4-fluorobenzoic acid. This acid is a key intermediate in the manufacture of the herbicide Saflufenacil. rsc.org This established industrial application underscores the importance of the 2-chloro-4-fluorophenyl scaffold in agrochemicals. The reactivity of 2-Chloro-4-fluorobenzoylacetonitrile allows it to be a versatile starting point for the synthesis of new potential herbicides and pesticides, enabling the introduction of this toxophore into a variety of molecular frameworks for biological screening.

Development of Functional Materials and Organic Electronics

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly desirable in the field of materials science, particularly for the development of functional materials and organic electronics. researchgate.net Fluorination can lower the HOMO and LUMO energy levels of conjugated materials, which can improve electron injection and enhance stability against oxidative degradation. researchgate.net

While direct applications of 2-Chloro-4-fluorobenzoylacetonitrile in this area are not widely documented, its structure is conducive to the synthesis of functional materials:

Dye Synthesis: β-Ketonitriles can be used as precursors in the synthesis of azo dyes and other colorants. nih.gov The synthesis of azo dyes involves the reaction of a diazonium salt with an electron-rich coupling component. mdpi.com The benzoylacetonitrile moiety can act as such a coupler, leading to the formation of dyes whose color and electronic properties are tuned by the 2-chloro-4-fluorophenyl group.

Building Blocks for Organic Semiconductors: The compound can be used as a building block to create larger, conjugated systems for applications in organic electronics. The electron-withdrawing nature of the nitrile, ketone, and halogenated phenyl ring makes it a candidate for incorporation into donor-acceptor type architectures, which are common in materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com

The versatility of 2-Chloro-4-fluorobenzoylacetonitrile makes it a promising, albeit specialized, intermediate for creating novel materials where fine-tuning of electronic properties is crucial.

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Fluorobenzoylacetonitrile

As a highly functionalized aromatic compound, 2-chloro-4-fluorobenzoylacetonitrile presents numerous opportunities for future research. Its unique combination of a halogenated phenyl ring, a β-ketonitrile moiety, and an active methylene (B1212753) group makes it a versatile scaffold for synthetic innovation and application in diverse scientific fields. This article explores potential future research directions, focusing on novel synthetic strategies, unexplored chemical transformations, advanced catalysis, computational modeling, and emerging applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-4-fluorobenzoylacetonitrile, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyanidation of 2-chloro-4-fluorobenzyl chloride using hydrogen cyanide or its equivalents under controlled acidic conditions . Alternative routes include nucleophilic substitution on halogenated benzoyl chlorides with acetonitrile derivatives. For example, thionyl chloride (SOCl₂) in benzene with dimethylformamide (DMF) as a catalyst can generate reactive intermediates like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, which may be adapted for acetonitrile derivatives . Optimize temperature (reflux at ~80–100°C) and stoichiometry to minimize byproducts.

Q. How should researchers characterize the purity and structural identity of 2-chloro-4-fluorobenzoylacetonitrile?

- Methodology :

- Melting Point : Confirm purity via melting point analysis (expected range: 67–69°C) .

- Spectroscopy : Use / NMR to verify substitution patterns (e.g., chloro and fluoro groups at positions 2 and 4). IR spectroscopy can confirm the nitrile stretch (~2200–2260 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess impurities; compare retention times against standards .

Q. What are the key stability considerations for storing 2-chloro-4-fluorobenzoylacetonitrile?

- Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the nitrile group. Monitor degradation via periodic NMR or TLC. Avoid prolonged exposure to moisture or bases, which may hydrolyze the nitrile to amides or carboxylic acids .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of 2-chloro-4-fluorobenzoylacetonitrile be addressed?

- Methodology : The electron-withdrawing nitrile and halogen substituents direct electrophiles to specific positions. Computational modeling (e.g., DFT calculations) predicts reactivity at meta/para sites relative to substituents. Experimentally, monitor reaction outcomes using NMR to track fluorine displacement or addition patterns .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of 2-chloro-4-fluorobenzoylacetonitrile?

- Methodology : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign coupling between fluorine and adjacent protons. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If crystallinity permits, X-ray diffraction provides definitive structural proof .

Q. How can reaction conditions be optimized to suppress side reactions (e.g., dehalogenation) during functionalization?

- Methodology :

- Solvent Effects : Use non-polar solvents (e.g., benzene) to stabilize intermediates and reduce radical pathways that cause dehalogenation .

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions; chelating ligands (e.g., PPh₃) may prevent undesired cleavage .

- Kinetic Control : Lower temperatures (0–25°C) and slow reagent addition minimize decomposition .

Q. What are the thermal decomposition pathways of 2-chloro-4-fluorobenzoylacetonitrile, and how do they impact reaction design?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples reveals volatile byproducts (e.g., HF, HCl). Design reactions below critical temperatures to avoid hazardous gas release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.